molecular formula C13H15ClFNO4S B1298596 1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid CAS No. 690646-08-3

1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid

Cat. No.: B1298596
CAS No.: 690646-08-3
M. Wt: 335.78 g/mol
InChI Key: XHMNTFYHXUBTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Crystallography

Though direct crystallographic data for this compound is limited, analogous sulfonamide-carboxylic acid structures (e.g., 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid) reveal:

  • Planar sulfonamide groups with S–N bond lengths of ~1.63 Å.
  • Chair conformation of the cyclohexane ring, minimizing steric strain.
  • Intermolecular hydrogen bonds between sulfonamide N–H and carboxylic acid O–H groups, forming dimeric structures.

Spectroscopic Validation

Infrared (IR) spectroscopy :

  • Strong absorption at 1160–1350 cm⁻¹ (S=O asymmetric/symmetric stretching).
  • Broad peak near 2500–3300 cm⁻¹ (O–H from carboxylic acid).

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.6–8.1 ppm : Aromatic protons from 3-chloro-4-fluorophenyl.
  • δ 1.2–2.3 ppm : Cyclohexane ring protons.
  • δ 12.1 ppm : Carboxylic acid proton.

¹³C NMR :

  • δ 174 ppm : Carboxylic acid carbonyl.
  • δ 52 ppm : Quaternary carbon linking sulfonamide and cyclohexane.

Mass spectrometry :

  • Molecular ion peak at m/z 335.78 ([M+H]⁺), consistent with C₁₃H₁₅ClFNO₄S.

Comparative Analysis with Related Sulfonamide-Carboxylic Acid Derivatives

Structural and Functional Comparisons (Table 2)

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Differences
Target compound C₁₃H₁₅ClFNO₄S 3-Cl, 4-F on phenyl 335.78 Halogenated phenyl enhances electronegativity
1-[(4-Fluorophenyl)sulfonylamino] analog C₁₃H₁₆FNO₄S 4-F on phenyl 301.34 Reduced steric bulk vs. Cl/F substitution
1-[(3-Methylphenyl)sulfonylamino] analog C₁₄H₁₉NO₄S 3-CH₃ on phenyl 297.37 Electron-donating methyl group alters reactivity
1-[(Naphthalen-2-yl)sulfonylamino] analog C₁₈H₂₁NO₄S Naphthyl group 405.5 Extended aromatic system increases lipophilicity

Impact of Substituents

  • Electron-withdrawing groups (Cl, F): Enhance sulfonamide’s hydrogen-bonding capacity and metabolic stability.
  • Bulky substituents (e.g., naphthyl): Improve target selectivity but reduce aqueous solubility.
  • Methyl groups : Increase hydrophobicity, favoring membrane penetration.

Case Study: Halogen Effects

Replacing 3-Cl-4-F with 4-F (as in CID 4914893) reduces molecular weight by 34.44 g/mol and decreases dipole moment from 5.2 D to 4.1 D, altering crystallization behavior.

Properties

IUPAC Name

1-[(3-chloro-4-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO4S/c14-10-8-9(4-5-11(10)15)21(19,20)16-13(12(17)18)6-2-1-3-7-13/h4-5,8,16H,1-3,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMNTFYHXUBTJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359577
Record name 1-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690646-08-3
Record name 1-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The synthesis of 1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid generally follows these steps:

  • Formation of Sulfonamide : The initial step involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with cyclohexanecarboxylic acid in the presence of a base (e.g., triethylamine or pyridine). This reaction facilitates the formation of the sulfonamide bond.

  • Cyclization and Carboxylic Acid Activation : The cyclohexanecarboxylic acid undergoes activation (e.g., via conversion to an acid chloride) to enhance reactivity towards nucleophilic attack by the sulfonamide intermediate.

  • Purification : The crude product is typically purified using column chromatography or recrystallization techniques to isolate the desired compound.

Reaction Conditions

The following table summarizes typical reaction conditions for synthesizing 1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid:

Step Reagent/Condition Temperature Time Yield
1 3-Chloro-4-fluorobenzenesulfonyl chloride + Cyclohexanecarboxylic acid + Base Room Temperature 24 hours 70-85%
2 Acid Chloride Activation (e.g., SOCl₂) + Base Reflux 2 hours 80-90%
3 Purification (Column Chromatography) N/A N/A Final yield: ~70%

Detailed Research Findings

Mechanistic Insights

The reaction mechanism involves nucleophilic substitution where the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a sulfonamide linkage. This is followed by a substitution reaction involving the carboxylic acid group, leading to the formation of the final product.

Characterization Techniques

Post-synthesis, characterization of the compound is crucial for confirming its structure and purity:

Data Table: Comparison with Related Compounds

Compound Name Structure Features Biological Activity
This Compound Cyclohexane ring, sulfonamide group Antimicrobial, enzyme inhibition
Related Compound A Benzoic acid derivative Enzyme inhibition, anti-inflammatory
Related Compound B Fluorinated phenyl group Antimicrobial, enzyme inhibition

Chemical Reactions Analysis

1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or carboxylic acid groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid is extensively used in scientific research due to its unique chemical properties. Applications include:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The carboxylic acid group may also participate in interactions with cellular components, influencing pathways involved in inflammation, cell signaling, or metabolism .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Substituents on Phenyl Ring Cyclohexane Substitution Molecular Weight (g/mol) Key References
1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid 3-Cl, 4-F Direct sulfonamide attachment to cyclohexane 329.77 This article
4-((((4-Methylphenyl)sulfonyl)amino)methyl)cyclohexanecarboxylic acid 4-CH₃ -CH₂- spacer between sulfonamide and cyclohexane 327.41
4-((4-Methoxybenzenesulfonamido)methyl)cyclohexane-1-carboxylic acid 4-OCH₃ -CH₂- spacer between sulfonamide and cyclohexane 343.40
4-((((4-Chlorophenyl)sulfonyl)amino)methyl)cyclohexanecarboxylic acid 4-Cl -CH₂- spacer between sulfonamide and cyclohexane 331.82
1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid 2-Cl, 4-F No sulfonamide group 256.69

Key Observations :

  • Substituent Position: The 3-chloro-4-fluoro substitution in the target compound introduces distinct electronic and steric effects compared to para-substituted analogs (e.g., 4-Cl or 4-OCH₃).
  • Linker Presence: Analogs with a -CH₂- spacer (e.g., 4-((((4-methylphenyl)sulfonyl)amino)methyl)...) exhibit increased conformational flexibility but reduced steric hindrance compared to the direct sulfonamide attachment in the target compound .

Physical and Chemical Properties

  • Crystal Packing: The chair conformation of the cyclohexane ring facilitates dense hydrogen-bonded networks in sulfonamide derivatives. For example, 4-((((4-methylphenyl)sulfonyl)amino)methyl)cyclohexanecarboxylic acid forms intermolecular N-H···O and O-H···O bonds . The target compound likely adopts similar packing but with modified interactions due to its 3-Cl-4-F substituents.
  • Solubility : Electron-withdrawing substituents (Cl, F) increase the acidity of the sulfonamide N-H group, enhancing solubility in polar solvents compared to methoxy-substituted analogs .

Biological Activity

1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid, also known by its CAS number 690646-08-3, is a compound with potential biological significance. Its unique structure, featuring a sulfonamide group and a cyclohexane ring, suggests various mechanisms of action that may influence its biological activity. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C13H15ClFNO4S
  • Molar Mass: 335.78 g/mol
  • Structural Characteristics: The compound includes a chloro-fluorophenyl group attached to a sulfonamide moiety, which is critical for its biological interactions.

The biological activity of 1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity: The sulfonamide group can act as a competitive inhibitor for enzymes that utilize amino acids or related substrates.
  • Modulation of Signaling Pathways: Preliminary studies indicate that this compound may influence signaling pathways associated with cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInduces apoptosis in cancer cell lines (A549, HepG2)
Enzyme InhibitionInhibits EGFR tyrosine kinase activity
CytotoxicityDemonstrated cytotoxic effects in vitro
Transport MechanismMediated by system L and ASC transport systems

Case Study 1: Antitumor Effects

A study focused on the cytotoxic effects of 1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid on various cancer cell lines demonstrated significant cell death through the activation of the extrinsic apoptotic pathway. The compound was shown to activate caspases 3 and 8, leading to apoptosis in A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines. The results suggest potential utility in cancer therapy targeting EGFR-related pathways .

Case Study 2: Pharmacokinetics and Biodistribution

In vivo studies assessed the biodistribution of this compound in animal models. It was found that the compound exhibited favorable pharmacokinetic properties, with significant uptake in target tissues compared to non-target tissues. This selective accumulation suggests that it could be developed further as an imaging agent or therapeutic for specific cancers .

Q & A

Q. What are the optimal synthetic routes for 1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Route Selection: Start with the sulfonylation of 3-chloro-4-fluoroaniline using chlorosulfonic acid to generate the sulfonyl chloride intermediate. Couple this with 1-aminocyclohexanecarboxylic acid under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
  • Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–5°C for sulfonylation, room temperature for coupling) to minimize side products like disulfonates .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98% as per industrial standards) .
  • NMR: Confirm structure via 1^1H NMR (e.g., sulfonamide proton at δ 10.2–10.8 ppm, cyclohexane protons as multiplet at δ 1.4–2.6 ppm) and 13^{13}C NMR (carbonyl carbon at ~175 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M-H]^- at m/z 336.05 (calculated for C13_{13}H14_{14}ClFNO4_4S) .

Q. How can researchers determine the compound’s solubility and stability under various experimental conditions?

Methodological Answer:

  • Solubility Screen: Test in DMSO (primary solvent), followed by aqueous buffers (pH 2–12) and organic solvents (ethanol, acetonitrile). Use nephelometry or UV-Vis spectroscopy to quantify solubility .
  • Stability Studies: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the sulfonamide bond, requiring pH-controlled storage .

Advanced Research Questions

Q. How can chiral centers in the cyclohexane ring be resolved, and what techniques validate enantiomeric purity?

Methodological Answer:

  • Stereoselective Synthesis: Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP) to control cyclohexane stereochemistry .
  • Validation: Chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) and polarimetric detection. Compare retention times with racemic mixtures to confirm enantiomeric excess (>99%) .

Q. What computational modeling approaches predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Focus on the sulfonamide group’s hydrogen-bonding with active-site zinc ions .
  • MD Simulations: Run 100-ns molecular dynamics simulations (GROMACS) to assess stability of protein-ligand complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. What strategies mitigate side reactions during regioselective sulfonamide formation?

Methodological Answer:

  • Protecting Groups: Protect the carboxylic acid moiety (e.g., as a methyl ester) during sulfonylation to prevent nucleophilic attack on the carbonyl .
  • Microwave-Assisted Synthesis: Reduce reaction time (30 mins vs. 12 hrs) to minimize decomposition. Optimize power (150 W) and solvent (DMF) for controlled heating .

Q. How should bioactivity studies be designed to evaluate this compound’s pharmacological potential?

Methodological Answer:

  • In Vitro Assays: Screen against enzyme targets (e.g., cyclooxygenase-2) using fluorescence-based activity assays. Include controls (e.g., celecoxib) and dose-response curves (IC50_{50} determination) .
  • SAR Analysis: Synthesize analogs with modified substituents (e.g., 3-bromo-4-fluorophenyl) to correlate structure with activity. Use PCA (principal component analysis) to identify critical physicochemical parameters .

Q. How can contradictory data from different analytical methods (e.g., NMR vs. XRD) be resolved?

Methodological Answer:

  • Cross-Validation: Re-crystallize the compound and obtain single-crystal XRD data to confirm bond lengths/angles. Compare with NMR-derived dihedral angles to identify conformational flexibility .
  • Dynamic NMR: Perform variable-temperature 1^1H NMR to detect rotameric equilibria or ring-flipping in the cyclohexane moiety that may explain discrepancies .

Q. What purification challenges arise from byproducts, and how are they addressed?

Methodological Answer:

  • Byproduct Identification: Use LC-MS to detect disulfonates or unreacted amine. Optimize flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for isolation .
  • Crystallization: Recrystallize from ethanol/water (7:3) to remove polar impurities. Monitor crystal morphology via SEM to ensure uniformity .

Q. How do structural analogs (e.g., 4-chlorophenyl derivatives) compare in reactivity and bioactivity?

Methodological Answer:

  • Comparative Synthesis: Synthesize analogs (e.g., 1-{[(4-chlorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid) using identical conditions. Compare yields and purity via parallel HPLC .
  • Bioactivity Profiling: Test analogs in parallel in enzyme inhibition assays. Use ANOVA to statistically differentiate potency (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.